7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride

Description

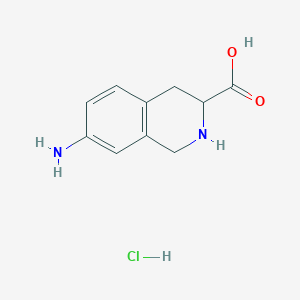

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVWLUBDEQGBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride (4b)

- Substituent: Nitro (-NO₂) at position 7.

- Formula : C₁₀H₁₁ClN₂O₄; molecular weight = 258.66 g/mol .

- Properties: Lower solubility in water compared to the amino derivative due to the electron-withdrawing nitro group. Higher reactivity in reduction reactions (e.g., nitro to amino conversion) .

- Applications: Primarily a synthetic precursor for amino-substituted derivatives .

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

Functional Group Modifications

(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride

- Modification : Carboxylic acid replaced with carboxamide (-CONH-t-Bu).

- Formula : C₁₄H₁₉ClN₂O; molecular weight = 278.77 g/mol .

- Properties: Reduced acidity (pKa shift) compared to carboxylic acid derivatives. Potential for enhanced blood-brain barrier penetration in CNS-targeting drugs.

- Applications : Explored in protease inhibition studies .

Comparative Data Table

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride | 7-NH₂, 3-COOH | C₁₀H₁₃ClN₂O₂ | 228.66 | High in water | Pharmaceutical intermediate |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (4b) | 7-NO₂, 3-COOH | C₁₀H₁₁ClN₂O₄ | 258.66 | Moderate | Synthetic precursor |

| (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | 6,7-OCH₃, 3-COOH | C₁₂H₁₆ClNO₄ | 283.71 | High | Alkaloid drug synthesis |

| (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride | 3-CONH-t-Bu | C₁₄H₁₉ClN₂O | 278.77 | Variable | Enzyme inhibition studies |

Research Findings and Trends

- Synthetic Efficiency: Nitro derivatives (e.g., 4b) achieve high yields (90%), suggesting robust protocols adaptable to amino derivatives .

- Biological Activity : Methoxy-substituted analogues exhibit superior receptor binding, highlighting the role of substituent polarity in drug design .

- Solubility : Hydrochloride salts generally enhance water solubility, critical for bioavailability in pharmaceuticals .

Biological Activity

7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride (also referred to as L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a compound with significant biological activity. It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. This article explores the biological activities of this compound, emphasizing its therapeutic potential and mechanisms of action.

- Molecular Formula : C10H12ClN

- Molecular Weight : 195.66 g/mol

- CAS Number : 67123-97-1

Table 1 summarizes the chemical properties and structural characteristics of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 195.66 g/mol |

| Melting Point | 358 °C |

| Solubility | Soluble in water |

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities through multiple mechanisms:

- Anti-cancer Activity : Studies have shown that derivatives can inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. For instance, a derivative demonstrated a Ki value of 5.2 µM against Bcl-2 protein, leading to apoptosis induction in Jurkat cells .

- Neuroprotective Effects : Isoquinoline derivatives have been linked to neuroprotection against neurodegenerative diseases. Their ability to modulate neurotransmitter levels and reduce oxidative stress contributes to their neuroprotective properties .

Antitumor Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were evaluated for their antitumor activities. The findings indicated that these compounds exhibited significant anti-proliferative effects against various cancer cell lines. The active compound was shown to induce cell cycle arrest and apoptosis in a dose-dependent manner .

Inhibition of Aminopeptidase N

Research has highlighted the potential of these compounds as inhibitors of aminopeptidase N (APN/CD13), an enzyme implicated in tumor progression and metastasis. A study reported that certain derivatives displayed higher inhibitory activities against APN compared to matrix metalloproteinase-2 (MMP-2), suggesting their potential utility in cancer therapy .

Study 1: Anti-cancer Properties

In a study focused on the anti-cancer properties of tetrahydroisoquinoline derivatives, researchers synthesized several compounds and assessed their effects on apoptosis in cancer cells. The results showed that one compound significantly induced caspase-3 activation and apoptosis in Jurkat T cells .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cell viability and reduce reactive oxygen species (ROS) production in neuronal cell lines .

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Pharmaceuticals

L-TIC HCl serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly in the production of angiotensin-converting enzyme (ACE) inhibitors like Quinapril. Quinapril is widely used for treating hypertension and heart failure, highlighting the importance of L-TIC HCl in cardiovascular therapeutics .

1.2. Inhibition Studies

Recent studies have explored the potential of L-TIC HCl derivatives as inhibitors for various enzymes:

- Aminopeptidase N (APN/CD13) : A series of derivatives exhibited potent inhibitory activities against APN, which is involved in tumor progression and angiogenesis. This suggests a potential role for L-TIC HCl derivatives in cancer therapeutics .

- Histone Deacetylases (HDACs) : Compounds derived from L-TIC HCl have shown promise as HDAC inhibitors, which are crucial in cancer treatment due to their role in gene expression regulation associated with tumorigenesis .

Neuropharmacology

2.1. Analgesic Properties

Research indicates that isoquinoline derivatives, including L-TIC HCl, possess analgesic properties. This has led to investigations into their potential use in pain management therapies . The mechanism involves modulation of neurotransmitter systems that are pivotal in pain perception.

2.2. Neuroprotective Effects

Studies suggest that compounds related to L-TIC HCl may offer neuroprotective benefits against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells . This positions L-TIC HCl as a candidate for further research into treatments for conditions like Alzheimer's disease.

Chemical Biology

3.1. Peptide Synthesis

L-TIC HCl is utilized in the synthesis of unnatural amino acids and peptide derivatives, facilitating the development of novel peptides with enhanced biological activities . This application is particularly relevant for designing therapeutic peptides with improved stability and efficacy.

3.2. Chiral Reagents

As a chiral building block, L-TIC HCl is instrumental in asymmetric synthesis processes, contributing to the production of enantiomerically pure compounds which are essential in pharmaceuticals .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride?

- Methodological Answer : The compound is typically synthesized via the Pictet-Spengler reaction. A common approach involves treating phenylalanine derivatives with formaldehyde under acidic conditions (e.g., concentrated HCl) to cyclize into the tetrahydroisoquinoline scaffold. For example, 3-hydroxyphenylalanine can react with formaldehyde at 90–95°C, followed by acid hydrolysis and salt formation to yield the hydrochloride . Variations in starting materials (e.g., methyl esters) and reaction conditions (temperature, acid strength) influence yield and purity.

Q. How can the purity and structural integrity of this compound be validated in a research setting?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., aromatic protons at δ 7.1–7.3 ppm, methylene groups in the tetrahydro ring at δ 2.8–3.5 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺ for C₁₀H₁₃ClN₂O₂: expected m/z 228.07) .

Q. What are the primary applications of this compound in basic pharmacological research?

- Methodological Answer : It serves as a scaffold for designing peptidomimetics and enzyme inhibitors due to its rigid bicyclic structure. Studies focus on its role in modulating neurotransmitter receptors (e.g., opioid or serotonin receptors) and as a precursor for bioactive derivatives (e.g., mitochondrial activity stimulators) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at position 7) alter the compound’s biological activity?

- Methodological Answer :

- Case Study : Replacing the 7-amino group with a halogen (e.g., Cl or F) enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare bioactivity using in vitro assays (e.g., IC₅₀ in kinase inhibition) .

- SAR Analysis : Use computational docking to predict interactions with target proteins (e.g., G-protein-coupled receptors) and validate via radioligand binding assays .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (e.g., buffer pH, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers .

Q. How can this compound be incorporated into photoisomerizable peptides for optopharmacology studies?

- Methodological Answer :

- Synthetic Protocol : Introduce azobenzene groups at the 7-position via diazo coupling to create light-switchable derivatives (e.g., PATIC derivatives). Monitor isomerization via UV-Vis spectroscopy (λ = 350 nm for trans-to-cis transition) .

- Functional Testing : Assess conformational changes in peptide backbones using circular dichroism (CD) before/after UV irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.